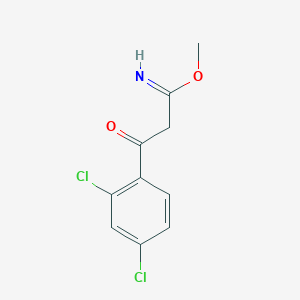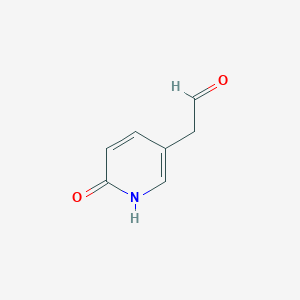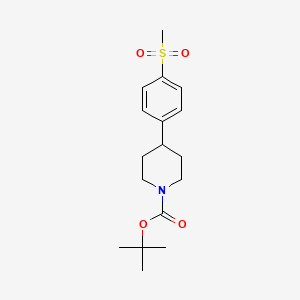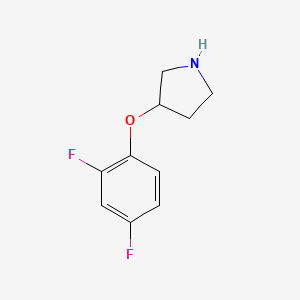![molecular formula C11H8BrClFN3O B15222787 2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a triazole ring fused with an oxazine ring, along with bromine, chlorine, and fluorine substituents on the phenyl ring. These structural elements contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Introduction of the Oxazine Ring: The next step involves the formation of the oxazine ring. This can be accomplished by reacting the triazole intermediate with an appropriate aldehyde or ketone in the presence of a catalyst, such as a Lewis acid.
Halogenation: The final step involves the introduction of the bromine, chlorine, and fluorine substituents on the phenyl ring. This can be achieved through halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine, chlorine, and fluorine positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups, while reducing agents such as sodium borohydride can be used to reduce specific functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form additional ring structures. This can be achieved by reacting the compound with appropriate reagents under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under conditions such as reflux or room temperature.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted triazolo[5,1-c][1,4]oxazine derivatives, while oxidation reactions can yield oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological target being studied.
Comparaison Avec Des Composés Similaires
2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine can be compared with other similar compounds, such as:
2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]thiazine: This compound has a similar structure but with a thiazine ring instead of an oxazine ring. It may exhibit different chemical and biological properties due to the presence of sulfur in the ring.
2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]pyrimidine: This compound has a pyrimidine ring instead of an oxazine ring. The presence of nitrogen atoms in the ring may influence its reactivity and biological activity.
2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]diazepine: This compound has a diazepine ring instead of an oxazine ring. The larger ring size may affect its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8BrClFN3O |
|---|---|
Poids moléculaire |
332.55 g/mol |
Nom IUPAC |
2-bromo-8-(3-chloro-5-fluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C11H8BrClFN3O/c12-11-15-10-9(18-2-1-17(10)16-11)6-3-7(13)5-8(14)4-6/h3-5,9H,1-2H2 |
Clé InChI |
JZILVXZHYRPDJO-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=NC(=NN21)Br)C3=CC(=CC(=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)








![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)

![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
